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This technical support center provides troubleshooting guides, frequently asked questions
(FAQs), and detailed experimental protocols for researchers, scientists, and drug development
professionals working on broad-spectrum influenza antivirals.

Section 1: Core Challenges in Broad-Spectrum Antiviral
Development (FAQS)

This section addresses fundamental challenges that underpin the entire research and
development process.

Q1: What are the primary hurdles in developing long-lasting, broad-spectrum influenza
antivirals?

The primary challenges stem from the constant and rapid evolution of influenza viruses.[1] This
evolution occurs through two main processes:

 Antigenic Drift: This involves small, continuous mutations in the genes encoding the viral
surface proteins, hemagglutinin (HA) and neuraminidase (NA).[2][3] These gradual changes
can allow the virus to evade pre-existing immunity from past infections or vaccinations, which
is why seasonal flu vaccines need frequent updates.[2][4]

» Antigenic Shift: This is an abrupt, major change in the influenza A virus, resulting in a new HA
or a new HA/NA combination.[2][5] This can happen when a virus from an animal population
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acquires the ability to infect humans, potentially leading to a pandemic as most people have

little to no immunity against the new subtype.[2]

These mechanisms necessitate the development of antivirals that target highly conserved

regions of the virus or essential host factors involved in viral replication.[6][7]
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Caption: Logical flow of Antigenic Drift vs. Antigenic Shift.

Q2: How does antiviral resistance emerge, and which drugs are most affected?

Antiviral resistance occurs when mutations in the viral genome alter the drug's target protein,
reducing or eliminating the drug's effectiveness.[8][9] This is a significant challenge for all
approved classes of influenza antivirals.[6]

M2 lon Channel Inhibitors (Adamantanes): This class, which includes amantadine and
rimantadine, is now largely obsolete for treating influenza A.[10][11] Resistance, most
commonly from the S31N mutation in the M2 protein, is present in nearly all circulating
influenza A viruses.[8][12]

Neuraminidase (NA) Inhibitors (NAIs): This class includes oseltamivir, zanamivir, and
peramivir.[13] While resistance rates are generally low, specific mutations (e.g., H275Y in
H1N1) can confer resistance to oseltamivir.[14] Resistance emerges more readily in HIN1
strains compared to H3N2.[10]

Polymerase Acidic (PA) Endonuclease Inhibitors: Baloxavir marboxil is the primary drug in
this class.[15] Resistance can emerge during treatment through mutations in the PA protein,
such as the 138T mutation.

Q3: What is the difference between virus-targeting and host-targeting antiviral strategies?

 Virus-Targeting Antivirals: These drugs directly inhibit viral proteins essential for replication,
such as the M2 ion channel, neuraminidase, or the viral polymerase.[6] While often potent,
they are susceptible to resistance due to the high mutation rate of the viral targets.[10]

Host-Targeting Antivirals: These drugs target cellular factors or pathways that the virus
hijacks to replicate.[16][17] Since viruses are dependent on host machinery, this approach
has two main advantages: a potentially higher barrier to resistance development and the
possibility of broad-spectrum activity against multiple viruses that use the same pathways.
[17][18] Examples include targeting host kinases or proteases involved in viral entry and
replication.[19]
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Caption: Comparison of virus-targeting and host-targeting strategies.

Section 2: Troubleshooting Common Experimental
Assays

This section provides practical advice for issues encountered during key in-vitro assays.

2.1 Neuraminidase (NA) Inhibition Assay (Fluorescence-based)
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This assay measures the ability of a compound to inhibit the activity of the viral NA enzyme.
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Problem / Observation

Potential Cause

Troubleshooting Steps

High background fluorescence

in virus-free control wells

1. Substrate degradation (e.g.,
MUNANA).2. Contaminated

reagents or plates.

1. Use a fresh batch of
substrate. Store aliquots
protected from light at -20°C.
[20]2. Use new, sterile
reagents and plates. Ensure

proper aseptic technique.

Low signal (low fluorescence)
in virus control wells (no
inhibitor)

1. Insufficient virus
concentration/activity.2.
Incorrect assay buffer pH.3.
Inactive enzyme due to

improper storage.

1. Titer the virus stock to
determine the optimal dilution
that gives a signal within the
linear range of the assay (OD
>10x background).[21]2.
Ensure the assay buffer pH is
optimal for NA activity.3. Use a
fresh virus stock or a well-

characterized control virus.

High variability between

replicate wells

1. Inaccurate pipetting.2.
Uneven plate incubation
temperature.3. Bubbles in

wells interfering with reading.

1. Use calibrated multichannel
pipettes. Ensure equal
volumes are dispensed into
each well.[20]2. Ensure the
incubator provides uniform
temperature distribution.3.
Centrifuge plates briefly before

reading to remove bubbles.

IC50 value is unexpectedly

high (low potency)

1. Compound instability or
precipitation in assay buffer.2.
Excessive virus concentration

used in the assay.

1. Check compound solubility
in the final assay buffer.
Consider using a different
solvent or lower final
concentration.2. Re-titer the
virus and use a concentration
that yields ~90% of the
maximum signal.[21] An
excessive amount of antigen

reduces assay sensitivity.[21]
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2.2 Hemagglutination Inhibition (HAI) Assay

This assay measures the ability of antibodies (or antibody-like compounds) to block the HA-

mediated agglutination of red blood cells (RBCs).

Problem / Observation

Potential Cause

Troubleshooting Steps

Positive control (known

antibody) shows no inhibition

1. Incorrect virus concentration
(too high).2. Degraded positive

control antibody.

1. Ensure the virus is
standardized to 4 HA units per
well. Re-run the HA titration.
[22]2. Use a fresh, properly
stored aliquot of the positive

control.

Negative control (no virus)

shows agglutination

1. Presence of naturally
occurring agglutinins in the
serum sample.2. Poor quality

RBCs (auto-agglutination).

1. Pre-treat serum samples to
remove non-specific inhibitors
and natural agglutinins.[22]
[23]2. Use fresh RBCs from a
reliable source. Wash RBCs

thoroughly before use.[24]

"Button" of RBCs does not
stream when plate is tilted

(inhibition wells)

1. Partial or non-specific
agglutination.2. Irregular well

shape or surface defects.

1. Non-specific inhibitors in the
sample can cause irregular
patterns. Ensure proper
sample pre-treatment.[25]2.
Use high-quality U or V-bottom

microtiter plates.

Endpoint is difficult to
determine (partial agglutination

across many dilutions)

1. Sub-optimal incubation time
or temperature.2. Non-specific
inhibitors interfering with the

reaction.

1. Adhere strictly to the
validated protocol for
incubation times and
temperatures.[24]2. Consider
alternative serum pre-

treatment methods.

Section 3: Methodologies for Key Experiments
3.1 Fluorescence-Based Neuraminidase Inhibition Assay
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This protocol is adapted from standard methods used to assess the susceptibility of influenza
viruses to NA inhibitors.[20][21]

Objective: To determine the concentration of an antiviral compound required to inhibit 50% of
the NA activity (IC50) of an influenza virus.

Materials:

96-well black opaque plates

* Influenza virus stock

e Test compounds (serially diluted)

e Control inhibitor (e.g., Oseltamivir carboxylate)

o Assay Buffer (e.g., 33 mM MES, pH 6.5, 4 mM CacCl2)

o Fluorescent Substrate: 2'-(4-methylumbelliferyl)-a-D-N-acetylneuraminic acid (MUNANA)
e Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

e Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)

Workflow Diagram:
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Caption: Workflow for a fluorescence-based NA inhibition assay.
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Procedure:

o Compound Plating: Prepare serial dilutions of test compounds and controls in the assay
buffer. Add 25 pL of each dilution to the appropriate wells of a 96-well plate.

» Virus Addition: Add 25 pL of the diluted virus (pre-titrated to give a linear signal) to each well
containing the test compounds.

e Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the
NA enzyme.

e Substrate Reaction: Add 50 pL of pre-warmed MUNANA substrate to all wells.
 Incubation: Incubate the plate at 37°C for 60 minutes.

o Stopping the Reaction: Add 100 pL of Stop Solution to all wells.

o Fluorescence Reading: Read the plate on a fluorescence reader.

o Data Analysis: Calculate the percent inhibition for each compound concentration relative to
virus-only controls and determine the IC50 value using a suitable curve-fitting software.

3.2 Hemagglutination Inhibition (HAI) Assay

This protocol outlines the steps to measure the functional antibody titer against a specific
influenza virus HA.[22][25]

Objective: To determine the highest dilution of a serum sample that completely inhibits
hemagglutination by a standardized amount of virus.

Materials:

96-well V- or U-bottom plates

Influenza virus antigen (standardized to 4 HA units/25 L)

Test sera (pre-treated to remove non-specific inhibitors)

Phosphate Buffered Saline (PBS)
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» Red Blood Cells (RBCs), e.g., 0.5% turkey or guinea pig RBCs in PBS
o Positive and negative control sera
Procedure:

e Serum Dilution: Add 50 pL of PBS to all wells except the first column. Add 50 puL of each test
serum to the first well of its respective row. Perform a 2-fold serial dilution by transferring 50
pL from each well to the next well in the same row. Discard 50 pL from the last well.

 Virus Addition: Add 25 pL of the standardized virus antigen (4 HA units) to each well
containing diluted serum.

 Incubation: Gently tap the plate to mix and incubate at room temperature for 60 minutes.
o RBC Addition: Add 50 pL of the 0.5% RBC suspension to all wells.

 Incubation: Gently tap the plate to mix and incubate at room temperature for 30-60 minutes,
or until the RBC control wells (RBCs + PBS only) show a distinct "button™ at the bottom.

o Reading Results: The HAI titer is the reciprocal of the highest dilution of serum that
completely inhibits hemagglutination (i.e., shows a sharp button of RBCs).[22] Agglutination
is indicated by a diffuse lattice of RBCs covering the bottom of the well.[25]

Section 4: Quantitative Data on Antiviral Resistance

The development of broad-spectrum antivirals must be informed by existing resistance
patterns.

Table 1: Resistance to Approved Influenza Antivirals
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Antiviral Class

Drug(s)

Primary Viral
Target

Common
Resistance
Mutation(s)

Impact on
Susceptibility
& Prevalence

M2 Inhibitors

Amantadine,

Rimantadine

M2 lon Channel

S31N, V27A,
L26F[26]

Renders drugs
ineffective. S31N
is found in >99%
of circulating
human influenza
A strains.[8][12]

NA Inhibitors

Oseltamivir,
Zanamivir,

Peramivir

Neuraminidase
(NA)

H275Y (in N1),
E119V (in N2),

R292K (in N2)
[14][27]

H275Y confers
high-level
oseltamivir
resistance in
H1N1 but retains
zanamivir
susceptibility.[19]
Overall
prevalence is low
(<1% for NAIs).

(8]

PA Inhibitors

Baloxavir

marboxil

PA

Endonuclease

I38T/M/F

Can emerge
during treatment,
leading to
reduced
susceptibility.
Prevalence is
currently low but

monitored.[28]

Table 2: Example IC50 Values for Selected Antivirals
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Compound Target Virus Strain IC50 Value Reference
) Hemagglutinin Influenza A
Arbidol ) 4.4-12.1 yM [29]
(HA) (various)
) ] Hemagglutinin H1IN1, H3N2, ) ]
Nitazoxanide Varies by strain [29]

(HA) Maturation IBV

_ A/WSN/33
Brequinar Host (DHODH) EC50: 3.80 nM [28]
(H1IN1)
Mycophenolic A/WSN/33
, Host (IMPDH) EC50: 0.32 uM [28]
Acid (MPA) (HIN1)

Note: IC50/EC50 values are highly dependent on the specific virus strain, cell line, and assay
conditions used.

Section 5: Emerging Strategies and Targets (FAQs)

Q4: Why is the viral polymerase a promising target for broad-spectrum antivirals?

The influenza virus RNA-dependent RNA polymerase (RdRP) is a heterotrimeric complex (PA,
PB1, and PB2 subunits) that is essential for viral transcription and replication.[7] It is a
promising target for several reasons:

o High Conservation: The active sites of the polymerase subunits are highly conserved across
influenza A and B viruses.[7][30]

o Multiple Targets: The complex offers multiple potential drug targets, including the catalytic
sites of the PA endonuclease and PB1 polymerase, the cap-binding domain of PB2, and the
interfaces between the subunits (protein-protein interactions).[30][31]

e Proven Efficacy: The approval of the PA endonuclease inhibitor baloxavir validates the
polymerase as a clinically relevant target.[15]
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Caption: Druggable targets within the influenza polymerase complex.
Q5: What are some examples of host factors being explored as antiviral targets?

Researchers are investigating a wide range of host factors that could be targeted to inhibit
influenza replication.[15][16] These include:

o Host Proteases: Enzymes like TMPRSS2 are required to cleave the viral HA protein, a
critical step for viral entry. Inhibiting these proteases can block infection.[19]

 Signaling Pathways: Viruses manipulate host signaling pathways (e.g., RAF/MEK/ERK) to
support their replication. Kinase inhibitors can disrupt these processes.

» Nucleotide Synthesis: Viruses rely on the host cell's supply of nucleotides to replicate their
genome. Inhibitors of enzymes like inosine monophosphate dehydrogenase (IMPDH), such
as mycophenolic acid, can deplete this supply.[28]

 Cellular Trafficking: The virus depends on host machinery to transport its components within
the cell. Drugs that interfere with these trafficking pathways can inhibit viral assembly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Antivirals for Respiratory Viral Infections: Problems and Prospects - PMC
[pmc.ncbi.nlm.nih.gov]

2. How Flu Viruses Can Change: "Drift" and "Shift" | Influenza (Flu) | CDC [cdc.gov]
3. Antigenic drift - Wikipedia [en.wikipedia.org]

4. Animation Expedition #9 — Antigenic Shift and Drift: How Does Influenza Adapt? | The
Vaccine Makers Project [vaccinemakers.org]

5. Influenza virus antigenic variation, host antibody production and new approach to control
epidemics - PMC [pmc.ncbi.nim.nih.gov]

6. Targeting the host or the virus: Current and novel concepts for antiviral approaches
against influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]

7. The Influenza Virus Polymerase Complex: An Update on Its Structure, Functions, and
Significance for Antiviral Drug Design - PMC [pmc.ncbi.nim.nih.gov]

8. ajsp.net [ajsp.net]
9. mdpi.com [mdpi.com]

10. Influenza Virus: Small Molecule Therapeutics and Mechanisms of Antiviral Resistance -
PMC [pmc.ncbi.nim.nih.gov]

11. What are M2 protein inhibitors and how do they work? [synapse.patsnap.com]
12. pnas.org [pnas.org]

13. Antiviral drug - Wikipedia [en.wikipedia.org]

14. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]

15. Antiviral strategies against influenza virus: an update on approved and innovative
therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

16. Frontiers | Advancements in Host-Based Interventions for Influenza Treatment
[frontiersin.org]

© 2025 BenchChem. All rights reserved. 15/17 Tech Support


https://www.benchchem.com/product/b12388464?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7171711/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7171711/
https://www.cdc.gov/flu/php/viruses/change.html
https://en.wikipedia.org/wiki/Antigenic_drift
https://vaccinemakers.org/news-events/animation-expedition-9-antigenic-shift-and-drift-how-does-influenza-adapt
https://vaccinemakers.org/news-events/animation-expedition-9-antigenic-shift-and-drift-how-does-influenza-adapt
https://pmc.ncbi.nlm.nih.gov/articles/PMC2666653/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2666653/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7132421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7132421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5108440/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5108440/
https://www.ajsp.net/research/Understanding%20the%20Evolving%20Landscape%20of%20Influenza%20Antiviral%20Resistance_7.pdf
https://www.mdpi.com/2076-0817/14/1/20
https://pmc.ncbi.nlm.nih.gov/articles/PMC8735713/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8735713/
https://synapse.patsnap.com/article/what-are-m2-protein-inhibitors-and-how-do-they-work
https://www.pnas.org/doi/10.1073/pnas.0902548106
https://en.wikipedia.org/wiki/Antiviral_drug
https://www.cdc.gov/flu/treatment/antiviralresistance.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11825441/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11825441/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2018.01547/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2018.01547/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

e 17. Antiviral strategies targeting host factors and mechanisms obliging +ssRNA viral
pathogens - PMC [pmc.ncbi.nim.nih.gov]

e 18. journals.asm.org [journals.asm.org]
e 19. mdpi.com [mdpi.com]

e 20. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of
Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC
[pmc.ncbi.nlm.nih.gov]

e 21. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin
Assay - PMC [pmc.ncbi.nlm.nih.gov]

e 22.uomus.edu.ig [uomus.edu.iq]

e 23. Hemagglutination Inhibition Test: Principle, Procedure, Uses ¢ Microbe Online
[microbeonline.com]

e 24. Hemagglutination Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

o 25. Automated interpretation of influenza hemagglutination inhibition (HAI) assays: Is plate
tilting necessary? - PMC [pmc.ncbi.nim.nih.gov]

e 26. Investigation of the Drug Resistance Mechanism of M2-S31N Channel Blockers through
Biomolecular Simulations and Viral Passage Experiments - PMC [pmc.ncbi.nlm.nih.gov]

e 27. Influenza virus resistance to antiviral therapy - PubMed [pubmed.ncbi.nim.nih.gov]
e 28. journals.asm.org [journals.asm.org]
e 29. journals.asm.org [journals.asm.org]

» 30. Focusing on the Influenza Virus Polymerase Complex: Recent Progre...: Ingenta
Connect [ingentaconnect.com]

e 31. pubs.acs.org [pubs.acs.org]

 To cite this document: BenchChem. [Technical Support Center: Broad-Spectrum Influenza
Antiviral Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12388464+#challenges-in-developing-broad-
spectrum-influenza-antivirals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 16 /17 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8349405/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8349405/
https://journals.asm.org/doi/10.1128/aac.00222-20
https://www.mdpi.com/1422-0067/26/4/1481
https://pmc.ncbi.nlm.nih.gov/articles/PMC5564701/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5564701/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5564701/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5091984/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5091984/
https://www.uomus.edu.iq/lecture/10%2017%202019%2011%2050%2020%20AM676@Detection%20by%20haemagglutination%20inhibition.pdf
https://microbeonline.com/hemagglutination-inhibition-test-hai-principle-procedure-result-interpretations/
https://microbeonline.com/hemagglutination-inhibition-test-hai-principle-procedure-result-interpretations/
https://www.creativebiolabs.net/hemagglutination.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC5491073/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5491073/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7432665/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7432665/
https://pubmed.ncbi.nlm.nih.gov/23886002/
https://journals.asm.org/doi/10.1128/jvi.02149-19
https://journals.asm.org/doi/10.1128/mbio.00175-24
https://www.ingentaconnect.com/content/ben/cmc/2019/00000026/00000013/art00004
https://www.ingentaconnect.com/content/ben/cmc/2019/00000026/00000013/art00004
https://pubs.acs.org/doi/10.1021/acsinfecdis.0c00552
https://www.benchchem.com/product/b12388464#challenges-in-developing-broad-spectrum-influenza-antivirals
https://www.benchchem.com/product/b12388464#challenges-in-developing-broad-spectrum-influenza-antivirals
https://www.benchchem.com/product/b12388464#challenges-in-developing-broad-spectrum-influenza-antivirals
https://www.benchchem.com/product/b12388464#challenges-in-developing-broad-spectrum-influenza-antivirals
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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